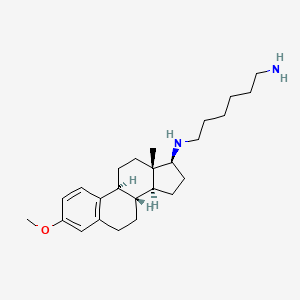

Estrane, 1,6-hexanediamine deriv.

Descripción

Overview of Estrane (B1239764) Scaffold in Contemporary Medicinal Chemistry

The estrane scaffold, a C18 steroid with a gonane (B1236691) core, is a fundamental structure in a variety of biologically active compounds, most notably the estrogenic hormones like estradiol (B170435) and estrone (B1671321). wikipedia.org Its rigid, three-dimensional structure provides a unique template that can be chemically modified to interact with specific biological targets. In contemporary medicinal chemistry, derivatives of the estrane nucleus are investigated for their potential as anticancer agents, particularly against hormone-dependent cancers such as breast and endometrial cancer. nih.govmdpi.com Researchers have synthesized numerous estrane derivatives with modifications at various positions to modulate their biological activity, aiming to create compounds with cytotoxic effects on cancer cells while minimizing hormonal side effects. nih.govnih.gov The synthesis of these derivatives often starts from readily available precursors like estrone. nih.govnih.gov

Significance of Diamine Linkers in Molecular Design and Functionalization

Diamine linkers are bifunctional molecules containing two amine groups and are widely used in medicinal chemistry to connect different molecular fragments. wikipedia.org These linkers can vary in length, rigidity, and chemical nature, allowing for precise control over the spatial orientation and distance between the connected moieties. The 1,6-hexanediamine (B7767898) linker, a flexible chain of six carbon atoms with an amine group at each end, is a common choice in the design of various biologically active molecules. drugfuture.comwikipedia.org In drug design, diamine linkers are crucial for creating bivalent ligands, Proteolysis Targeting Chimeras (PROTACs), and other targeted drug delivery systems. medchemexpress.comnih.gov The nature of the linker can significantly influence the binding affinity and selectivity of the final compound for its target. nih.gov

Rationale for Academic Research into Estrane-1,6-Hexanediamine Derivatives

The academic rationale for investigating Estrane, 1,6-hexanediamine derivatives stems from the desire to combine the target-recognizing potential of the estrane scaffold with the versatile linking capabilities of 1,6-hexanediamine. The hypothesis is that by tethering two estrane moieties together with a 1,6-hexanediamine linker, or by using the linker to attach a pharmacophore or a targeting group to the estrane nucleus, it may be possible to create novel compounds with enhanced or entirely new biological activities. For instance, such derivatives could act as bivalent inhibitors of steroidogenic enzymes or as probes to study receptor dimerization. The flexible nature of the hexanediamine (B8719201) linker could allow the two estrane units to adopt an optimal orientation for binding to two adjacent sites on a biological target.

Scope and Objectives of Scholarly Inquiry on Estrane, 1,6-Hexanediamine Derivatives

The primary objective of scholarly inquiry into Estrane, 1,6-hexanediamine derivatives is to synthesize and characterize these novel chemical entities. A key goal is to understand how the presence of the 1,6-hexanediamine linker influences the physicochemical properties and biological activity of the parent estrane scaffold. Research would focus on elucidating the structure-activity relationships (SAR) of these derivatives. This involves systematically varying the attachment points of the linker on the estrane ring and evaluating the resulting compounds in various biological assays. Ultimately, the aim is to discover new lead compounds for drug development or to create powerful chemical tools for probing biological systems. nih.gov

Compound Data Tables

The following tables provide key data for the core chemical components discussed in this article.

Table 1: Properties of Estrane

| Property | Value |

|---|---|

| IUPAC Name | (3aS,3bR,5aΞ,9aS,9bR,11aS)-11a-Methylhexadecahydro-1H-cyclopenta[a]phenanthrene |

| CAS Number | 24749-37-9 |

| Chemical Formula | C18H30 |

| Molar Mass | 246.438 g·mol−1 |

Data sourced from wikipedia.org

Table 2: Properties of 1,6-Hexanediamine

| Property | Value |

|---|---|

| Common Name | Hexamethylenediamine |

| CAS Number | 124-09-4 |

| Chemical Formula | C6H16N2 |

| Molar Mass | 116.20 g·mol−1 |

| Appearance | Colorless solid |

Data sourced from drugfuture.comwikipedia.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Estrane |

| Estradiol |

| Estrone |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N'-[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hexane-1,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O/c1-25-14-13-21-20-10-8-19(28-2)17-18(20)7-9-22(21)23(25)11-12-24(25)27-16-6-4-3-5-15-26/h8,10,17,21-24,27H,3-7,9,11-16,26H2,1-2H3/t21-,22-,23+,24+,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUWYMCIIBQTQB-VAFBSOEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2NCCCCCCN)CCC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN)CCC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Estrane 1,6 Hexanediamine Derivatives

Strategic Approaches to Estrane (B1239764) Core Functionalization

Elaboration at Steroidal C-17 Position

The C-17 ketone of estrone (B1671321) and its analogs is a prime site for chemical elaboration. Reductive amination and the use of pre-formed amino-steroidal intermediates are two effective strategies for introducing the 1,6-hexanediamine (B7767898) moiety at this position.

Reductive amination is a versatile method for converting a carbonyl group, such as the C-17 ketone of estrone, into an amine. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds in one pot by reacting the ketone with an amine in the presence of a reducing agent. For the synthesis of estrane-1,6-hexanediamine derivatives, estrone or a related precursor can be reacted with 1,6-hexanediamine.

The reaction begins with the nucleophilic attack of one of the amino groups of 1,6-hexanediamine on the C-17 carbonyl carbon of estrone, forming a hemiaminal intermediate. This is followed by the elimination of water to form an imine (or a Schiff base). The imine is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.comnih.gov

A general scheme for this process is as follows:

Step 1: Imine Formation: Estrone reacts with one equivalent of 1,6-hexanediamine under weakly acidic conditions to form a C-17 imine intermediate.

Step 2: Reduction: The imine is then reduced to the corresponding 17β-amino derivative.

This strategy can be adapted to produce a variety of derivatives by using different estrane precursors. For instance, starting with estrone allows for the synthesis of derivatives with a free hydroxyl group at C-3, while using 3-methoxyestrone would result in a methoxy-protected derivative. A high-yielding synthesis of 17β-amino-1,3,5(10)-estratrien-3-ol has been reported via reductive amination of estrone using benzylamine and sodium triacetoxyborohydride, followed by catalytic hydrogenolysis, demonstrating the efficacy of this approach at the C-17 position. nih.gov

An alternative approach involves the synthesis and subsequent conjugation of an N-(3-methoxy-1,3,5(10)-estratrien-17-yl)-1,6-hexanediamine intermediate. This method provides a more controlled, stepwise approach to the final product.

The synthesis of the key intermediate can be achieved through the reductive amination of 3-methoxyestrone with an excess of 1,6-hexanediamine. By using a large excess of the diamine, the formation of the bis-steroidal derivative is minimized. The resulting N-(3-methoxy-1,3,5(10)-estratrien-17-yl)-1,6-hexanediamine possesses a free primary amino group at the end of the hexyl chain.

This terminal amino group can then be used for further conjugation reactions, such as acylation or alkylation, to introduce other functionalities to the molecule. This stepwise approach is particularly useful when the desired final product has a complex structure that may not be compatible with the one-pot reductive amination conditions.

Modifications at Other Estrane Ring Positions (e.g., C-2, C-16)

Beyond the C-17 position, other sites on the estrane ring system offer opportunities for functionalization, leading to a wider array of derivatives. The C-2 and C-16 positions are particularly amenable to modification through reactions such as the Claisen-Schmidt condensation.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen. scispace.comresearchgate.net In the context of estrane derivatives, the C-16 position of estrone, being adjacent to the C-17 ketone, has active methylene (B1212753) protons that can be deprotonated to form an enolate. This enolate can then react with an aromatic aldehyde (which lacks α-hydrogens) to form an α,β-unsaturated ketone, specifically a 16-arylidene estrone derivative. scispace.comresearchgate.net

This reaction is typically carried out in the presence of a base such as potassium hydroxide (B78521) in an alcoholic solvent. scispace.com The choice of aromatic aldehyde determines the nature of the substituent at the C-16 position. A variety of aldehydes have been successfully used in this reaction with estrone and its 3-methyl ether, leading to a range of 16-arylidene derivatives. scispace.com

Table 1: Examples of Aromatic Aldehydes Used in Claisen-Schmidt Condensation with Estrone Derivatives

| Starting Steroid | Aromatic Aldehyde | Base/Solvent |

|---|---|---|

| Estrone | 3,4,5-Trimethoxybenzaldehyde | KOH/Methanol (B129727) |

| Estrone | 4-Cyanobenzaldehyde | KOH/Methanol |

| Estrone Methyl Ether | Cuminaldehyde | KOH/Methanol |

This table is generated based on data from cited research findings. scispace.com

The resulting 16-arylidene estrone derivatives contain a reactive α,β-unsaturated ketone system, which can be a site for further modifications.

Following the Claisen-Schmidt condensation, the newly formed 16-arylidene estrone analogues can undergo further derivatization. The α,β-unsaturated ketone moiety, as well as other functional groups on the steroid, can be targeted. One reported strategy involves the reaction of 16-arylidene estrone with an acid chloride in the presence of a quaternary amine in a halogenated solvent. While the specific outcomes of such reactions can vary, they offer a pathway to introduce acyl groups into the molecule.

The reaction of α,β-unsaturated ketones with acid chlorides is not as straightforward as with simpler ketones. However, other functional groups on the estrane skeleton, such as the C-3 hydroxyl group, can be readily acylated by acid chlorides. For example, the phenolic hydroxyl group of a 16-arylidene estrone derivative could be converted to an ester using an appropriate acid chloride.

Furthermore, the α,β-unsaturated system itself can potentially undergo reactions, although direct acylation at the double bond is uncommon. More likely, the conditions could facilitate reactions at other sites or, in some cases, lead to more complex rearrangements or additions.

Integration of the 1,6-Hexanediamine Moiety

The introduction of a 1,6-hexanediamine moiety onto an estrane scaffold can be achieved through several synthetic strategies, ranging from direct coupling reactions to more complex, multi-step protocols. The choice of method often depends on the desired complexity of the final conjugate and the specific functional groups present on the estrane starting material.

Direct Amidation and Linkage Formation Protocols

Direct amidation represents a straightforward approach for linking 1,6-hexanediamine to an estrane derivative that possesses a carboxylic acid functionality. This method typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by one of the amino groups of the diamine. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate.

The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). An excess of the 1,6-hexanediamine is often used to favor the formation of the mono-acylated product and minimize the formation of the di-acylated steroid dimer. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the desired estrane-1,6-hexanediamine derivative is isolated and purified, typically by column chromatography.

| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Key Features |

| Estrane-17β-carboxylic acid | 1,6-Hexanediamine | EDC, NHS | DMF | Forms a stable amide bond. |

| Estrone-3-O-carboxymethyl ether | 1,6-Hexanediamine | DCC, HOBt | DCM | Selective amidation at the 3-position. |

Multi-step Coupling Reactions for Complex Conjugates

For the synthesis of more complex conjugates, where the 1,6-hexanediamine linker serves to connect the estrane core to another molecular entity, multi-step reaction sequences are often employed. These protocols allow for the sequential and controlled introduction of different functionalities.

A common strategy involves the initial mono-protection of 1,6-hexanediamine, for instance, by reacting it with a protecting group such as tert-butoxycarbonyl (Boc) anhydride. This yields N-Boc-1,6-hexanediamine, where one amino group is protected and the other is free to react. This mono-protected diamine can then be coupled to a suitable estrane derivative, for example, at a hydroxyl or ketone position that has been appropriately functionalized.

Following the attachment of the linker to the steroid, the protecting group on the distal end of the diamine is removed, typically under acidic conditions for a Boc group, to reveal a free amino group. This newly exposed amine can then be used for conjugation to a second molecule, such as a peptide, a fluorescent tag, or a targeting ligand, through another amidation or other suitable coupling reaction.

| Step | Reaction | Reagents | Purpose |

| 1 | Mono-protection of 1,6-hexanediamine | Boc2O, Et3N | To allow for selective reaction at one amino group. |

| 2 | Coupling to estrone derivative | N-Boc-1,6-hexanediamine, reductive amination | To attach the linker to the steroid core. |

| 3 | Deprotection | Trifluoroacetic acid (TFA) | To expose the terminal amino group for further conjugation. |

| 4 | Conjugation | Activated biomolecule | To form the final complex bioconjugate. |

Synthesis of Estrone-Monosaccharide and Estrone-Nucleoside Conjugates via 1,6-Diaminohexane

A specific and important application of these multi-step coupling strategies is the synthesis of estrone-monosaccharide and estrone-nucleoside conjugates, where 1,6-diaminohexane acts as a flexible linker. In one reported synthesis, an N-(6-aminohexyl)-2-azidoacetamide linker was prepared from 1,6-diaminohexane. This was achieved by first reacting methyl bromoacetate with sodium azide, followed by aminolysis of the resulting methyl ester with an excess of 1,6-diaminohexane.

This azido-functionalized linker was then coupled to a nucleoside, such as adenosine. The resulting azidolinker-containing nucleoside was subsequently attached to a 15-O-propargyl-13β-estrone derivative via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. The final step involved the removal of protecting groups from the nucleoside portion of the conjugate. This modular approach allows for the synthesis of a variety of steroid-biomolecule conjugates with potential applications in medicinal chemistry.

| Starting Material | Linker Synthesis | Conjugation Chemistry | Final Product |

| 1,6-Diaminohexane | 1. Azidation of methyl bromoacetate. 2. Aminolysis with 1,6-diaminohexane. | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Estrone-nucleoside conjugate |

| Estrone | Propargylation at the 15-position. | Click reaction with azido-linker. | Estrone-1,6-hexanediamine-nucleoside |

Advanced Synthetic Protocols and Green Chemistry Considerations

Utilization of Switchable Polarity Solvents in Steroid Synthesis

Switchable polarity solvents (SPSs) are a class of solvents that can reversibly change their polarity in response to an external trigger, such as the introduction or removal of a gas like carbon dioxide (CO2). This property can be exploited to simplify product isolation and catalyst recycling in chemical reactions.

In the context of steroid synthesis, a guanidine base has been used as both a catalyst and a switchable polarity solvent. In the presence of an alcohol and CO2, the guanidine is converted into a polar ionic liquid. This polar medium can facilitate certain reactions involving steroid substrates. After the reaction is complete, the steroidal products can be extracted with a non-polar solvent. Subsequently, the removal of CO2, typically by heating under reduced pressure, reverts the solvent back to its non-polar, molecular state, allowing for the recovery and reuse of the guanidine catalyst. While not yet specifically reported for the synthesis of estrane-1,6-hexanediamine derivatives, this technology offers a promising green alternative to traditional solvent-based procedures and could potentially be adapted for amidation and other coupling reactions.

| Solvent System | Trigger | Polarity Change | Application in Steroid Synthesis | Advantages |

| Guanidine base/alcohol | CO2 addition/removal | Non-polar to Polar (and back) | Claisen-Schmidt reaction of keto- and formyl-steroids | Facile product isolation, catalyst recycling. |

Catalyst-Free Aza-Michael Addition Approaches for Carbon-Nitrogen Bond Formation

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of carbon-nitrogen bonds. Traditionally, this reaction is catalyzed by acids or bases. However, the development of catalyst-free aza-Michael additions aligns with the principles of green chemistry by eliminating the need for a catalyst, which simplifies the reaction setup and purification procedures.

This approach can be particularly useful for the functionalization of estrane derivatives that contain an α,β-unsaturated ketone moiety, such as in the A-ring or D-ring. The reaction of such a steroidal Michael acceptor with 1,6-hexanediamine under catalyst-free conditions, often by simply heating the neat reactants or using a minimal amount of a benign solvent, could provide a direct route to the corresponding β-amino steroid derivative. Given that primary amines can potentially undergo a second Michael addition, controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-adduct. The aza-Michael addition with primary diamines can be considered a "click-reaction" that proceeds quantitatively at room temperature and can often be performed in a green solvent like methanol or even solvent-free. frontiersin.org

| Reaction Type | Reactants | Conditions | Key Advantage |

| Aza-Michael Addition | α,β-Unsaturated Estrane Derivative, 1,6-Hexanediamine | Catalyst-free, thermal or room temperature | Avoids catalyst contamination and simplifies workup. |

Non-Phosgene Routes for 1,6-Hexanediamine Derived Carbamates (e.g., Dimethylhexane-1,6-dicarbamate)

The synthesis of carbamate derivatives of 1,6-hexanediamine is a critical step, as these carbamates serve as important intermediates for various industrial applications and can be precursors for further conjugation. acs.org Traditionally, the production of related isocyanates involved the use of highly toxic phosgene. researchgate.netepa.govgoogle.com Modern synthetic chemistry has focused on developing safer, non-phosgene routes. researchgate.netepa.gov These methods primarily involve the carbonylation of 1,6-hexanediamine (HDA) using greener reagents like dimethyl carbonate (DMC) or methyl carbamate (MC). acs.orgacs.org

One prominent non-phosgene method is the methoxycarbonylation of HDA with DMC. acs.org This reaction is often performed using a heterogeneous catalyst, such as AlSBA-15, a type of mesoporous silica (B1680970) impregnated with aluminum. The catalyst's large surface area and acidity facilitate the reaction. acs.org The process is typically optimized by evaluating the effects of catalyst concentration, the molar ratio of DMC to HDA, reaction temperature, and reaction time. Under optimal conditions, high yields of the desired product, Dimethylhexane-1,6-dicarbamate (HDC), can be achieved. For instance, using a 5% Al incorporation in the catalyst, a 6:1 DMC to HDA molar ratio, and a reaction temperature of 70°C for 35 hours, an HDC yield of 84.2% has been reported. acs.org A key advantage of using a heterogeneous catalyst is its easy separation from the reaction mixture and its potential for reuse without significant loss of activity. acs.org

Another effective non-phosgene route utilizes methyl carbamate (MC) as the carbonyl source in a reaction catalyzed by silanol-rich MCM-41. acs.org The synthesis of HDC from HDA and MC proceeds through a two-step pathway with a polyurethane (PU) intermediate. acs.org The reaction conditions, including temperature, reactant molar ratios, and catalyst dosage, are crucial for maximizing the yield of HDC. acs.org

The thermal decomposition of hexamethylene-1,6-dicarbamate (HDC) is also a well-studied non-phosgene pathway to produce hexamethylene-1,6-diisocyanate (HDI), highlighting the importance of HDC as a stable intermediate. researchgate.net

Table 1: Non-Phosgene Synthesis of Dimethylhexane-1,6-dicarbamate (HDC)

| Carbonyl Source | Catalyst | Key Reaction Conditions | Yield of HDC | Reference |

|---|---|---|---|---|

| Dimethyl Carbonate (DMC) | AlSBA-15 (5% Al) | Temp: 70°C; Time: 35h; DMC:HDA ratio: 6:1 | 84.2% | acs.org |

| Methyl Carbamate (MC) | MCM-41 | Temp: 190°C; Time: 3h; Methanol as solvent | High | acs.org |

General Synthesis of α,ω-Diamine Conjugates

The synthesis of conjugates between a steroid and an α,ω-diamine, such as 1,6-hexanediamine, is a core strategy in medicinal chemistry to create molecules with novel biological activities. nih.govmdpi.com The general approach involves covalently linking the diamine to a specific position on the steroid nucleus. nih.gov This process typically requires a steroid that has been functionalized with a reactive group suitable for forming a stable bond with the amine.

The fundamental criteria for creating these biologically active conjugates often involve a rigid hydrophobic steroid core attached to a flexible hydrophilic chain with a polar head group. mdpi.comnih.gov The synthesis can be achieved through several chemical reactions. A common method is to form an amide linkage by reacting a carboxylated steroid derivative with one of the amino groups of the diamine. Alternatively, direct alkylation can be employed, where a steroid containing a good leaving group (such as a bromoacetate) reacts with the diamine via nucleophilic substitution. nih.gov

For example, quaternary alkylammonium conjugates of steroids have been synthesized by reacting 3β-bromoacetates of sterols with various polyamines. The final reactions are often carried out in a solvent like acetonitrile (B52724) to favor the bimolecular nucleophilic substitution and optimize yields. nih.gov The steroid itself can be modified at various positions, most commonly at the C-3 or C-17 positions of the estrane core, to introduce the necessary functional group for conjugation. nih.gov The choice of linker and the point of attachment on the steroid are critical design elements that influence the final properties of the conjugate molecule. nih.gov

Stereochemical and Regioselective Control in the Synthesis of Estrane-1,6-Hexanediamine Derivatives

Achieving stereochemical and regioselective control is paramount in the synthesis of complex molecules like estrane-1,6-hexanediamine derivatives. The estrane skeleton has multiple potential reaction sites, and its rigid, three-dimensional structure dictates the spatial orientation of new functional groups.

Regioselectivity refers to the control of which position on the estrane molecule reacts. The A-ring phenolic hydroxyl group at C-3 and the ketone or hydroxyl group at C-17 are the most common sites for modification. Selective reaction at one site while leaving the other untouched often requires the use of protecting groups. For instance, to modify the C-17 position without affecting the C-3 hydroxyl, the C-3 group can be protected as an ether (e.g., methyl or benzyl ether). nih.gov The choice of reagents and reaction conditions also heavily influences regioselectivity. For example, electrophilic halogenation of estrone derivatives shows that the nature of the substituent on the C-3 oxygen atom dictates whether halogenation occurs at the C-2 or C-4 position of the A-ring. nih.gov This principle of selective protection and directed reactivity would be applied to ensure the 1,6-hexanediamine linker attaches to the desired position on the estrane core.

Stereoselectivity involves controlling the three-dimensional arrangement of the newly formed bonds and functional groups. The steroid nucleus is conformationally rigid, and incoming reagents typically attack from the less sterically hindered side, often the α-face. However, achieving the opposite stereochemistry (β-substitution) is a common synthetic challenge. An excellent example of stereocontrol is the synthesis of 17-amino steroids. While classical methods often yield the 17β-amino epimer, biocatalytic routes using ω-transaminases have been developed to produce the 17-α-amino steroid with high stereoselectivity. This enzymatic approach can provide the 17-α-amino product in a single step from the corresponding 17-keto steroid with excellent isolated yields (83–89%). Such precise control is crucial because the stereochemistry of the substituent can dramatically alter the biological activity of the final conjugate. The synthesis of a specific diastereomer of an estrane-1,6-hexanediamine derivative would therefore rely on carefully chosen reagents, catalysts (chemical or biological), and reaction pathways that favor attack from a specific face of the steroid. researchgate.net

Advanced Characterization and Spectroscopic Analysis of Estrane 1,6 Hexanediamine Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the atomic and molecular structure of estrane-1,6-hexanediamine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Estrane (B1239764) and Diamine Moieties

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of these derivatives, offering precise insights into the carbon-hydrogen framework of both the steroidal and the diamine components.

¹H NMR: In the proton NMR spectrum, characteristic signals will reveal the successful linkage of the 1,6-hexanediamine (B7767898) to the estrane core. The protons on the carbons adjacent to the nitrogen atoms in the hexanediamine (B8719201) linker will typically appear as multiplets in a distinct chemical shift region. The numerous overlapping signals from the steroid's polycyclic structure will dominate other regions of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbons of the hexanediamine chain will produce a set of signals, with the carbons directly bonded to nitrogen being the most deshielded. The estrane skeleton will show a complex pattern of signals corresponding to its various methyl, methylene (B1212753), methine, and quaternary carbons.

A detailed ¹H and ¹³C NMR analysis of related compounds, such as 6,14-ethenomorphinan derivatives, has demonstrated the power of 1D and 2D NMR experiments in assigning the complete chemical shifts for complex polycyclic structures. diva-portal.org

Table 1: Representative ¹H NMR Chemical Shifts for Diamine Moieties

| Protons | Typical Chemical Shift (ppm) | Multiplicity |

| -CH₂- adjacent to NH | 2.5 - 2.8 | Triplet or Multiplet |

| Internal -CH₂- | 1.3 - 1.6 | Multiplet |

| -NH₂ (if present) | Variable (broad singlet) | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in estrane-1,6-hexanediamine derivatives. The presence of both the steroid and diamine moieties gives rise to a characteristic spectral fingerprint.

The IR spectrum of a successfully synthesized derivative would be expected to show:

N-H Stretching: Absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the amine (N-H) groups from the hexanediamine linker. The absence of a peak around 3316 cm⁻¹, which represents the internal N-H bond, can confirm certain reactions. researchgate.net

C-H Stretching: Strong absorptions around 2850-2960 cm⁻¹ due to the C-H stretching of the numerous methylene and methyl groups in both the estrane and hexanediamine parts of the molecule. researchgate.net

N-H Bending: Bending vibrations for the amine groups typically appear in the 1590-1650 cm⁻¹ region.

C-N Stretching: These vibrations are generally found in the 1020-1250 cm⁻¹ range.

The NIST Chemistry WebBook provides a reference IR spectrum for 1,6-hexanediamine, which can be used for comparison. nist.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of the estrane-1,6-hexanediamine derivative and for obtaining structural information through fragmentation analysis.

Molecular Ion Peak: The mass spectrum will exhibit a molecular ion peak (M⁺) that corresponds to the molecular weight of the entire derivative, confirming the successful conjugation of the estrane and 1,6-hexanediamine units.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Characteristic fragments corresponding to the loss of the diamine side chain or specific cleavages within the steroid nucleus can help to confirm the structure of the molecule.

Tandem mass spectrometry (MS/MS) can further enhance structural elucidation. In an MS/MS experiment, a specific ion (often the molecular ion) is selected and subjected to further fragmentation, providing more detailed structural insights and increasing the confidence in the identification of the compound. For complex molecules like steroids, chemical modification (derivatization) is often necessary to improve volatility and stability for GC-MS analysis, which in turn encourages specific and informative fragmentations. oup.com

Chromatographic Methodologies for Purity Assessment and Separation Science

Chromatographic techniques are essential for separating the estrane-1,6-hexanediamine derivative from starting materials, byproducts, and other impurities, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) in Steroid Identification

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of steroids and their derivatives. oup.commdpi.comnih.govnih.gov It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

For the analysis of estrane-1,6-hexanediamine derivatives, a derivatization step is often required to increase the volatility and thermal stability of the compound, making it suitable for GC analysis. The resulting derivatized compound can then be separated from other components in the mixture by the GC column. The mass spectrometer then provides a mass spectrum for each eluting peak, allowing for confident identification. The use of GC coupled with tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity and selectivity, allowing for the detection of very low concentrations of the target analyte. wada-ama.org

Capillary Gas Chromatography with Thermionic Specific Detection for Diamine Analysis

Capillary gas chromatography (GC) with a thermionic specific detector (TSD), also known as a nitrogen-phosphorus detector (NPD), is a highly selective method for the analysis of nitrogen-containing compounds like the 1,6-hexanediamine moiety. srigc.com

This technique offers excellent sensitivity for the diamine portion of the derivative. srigc.com The TSD is particularly advantageous when analyzing complex samples where interferences from non-nitrogenous compounds could be an issue. The use of capillary columns in GC provides high separation efficiency, which is crucial for resolving complex mixtures. restek.comchromatographyonline.com For the analysis of amines, specialized capillary columns that are highly inert are necessary to prevent peak tailing and ensure accurate quantification. restek.com A method for the determination of 1,6-hexamethylenediamine in human urine using capillary GC has been developed, showcasing the applicability of this technique for diamine analysis. nih.gov

Liquid Chromatography Applications for Steroidal Compounds and their Derivatives

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a cornerstone technique for the analysis of steroids due to its excellent separation capabilities and suitability for quantifying compounds in complex mixtures. nih.gov While early steroid analysis relied on liquid-column chromatography (LCC) for its large capacity and wide range of experimental conditions, modern HPLC offers significantly enhanced speed and resolution. tandfonline.com

For steroidal compounds, reversed-phase HPLC is the most common approach, utilizing stationary phases like octadecyl silica (B1680970) (ODS or C18) to separate molecules based on their hydrophobicity. nih.gov Other stationary phases, including C8, phenyl, amino, and cyano phases, can provide different selectivity, which is further tunable by altering the composition of the mobile phase. nih.govphenomenex.com

A significant challenge in the analysis of certain steroids, including those functionalized with amine groups like estrane-1,6-hexanediamine derivatives, is their lack of a strong chromophore, which limits detection by standard UV-Vis detectors. To overcome this, pre-column or post-column derivatization is often employed. nih.gov This process involves reacting the analyte with a labeling agent to attach a moiety that enhances detection. For amino-containing compounds, derivatization can significantly improve separation and detection. mdpi.com For instance, biogenic amines can be derivatized with Pyrene Sulfonyl Chloride (PSCl) for highly sensitive fluorescence detection. mdpi.com Similarly, amino acids have been successfully analyzed via LC-MS after derivatization with urea. mdpi.com In a method for simultaneously analyzing polyamines and steroids, the polyamines were derivatized with isobutyl chloroformate to increase their sensitivity in mass spectrometry, while the underivatized steroids were analyzed directly. mdpi.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a gold standard for steroid analysis, offering high sensitivity, specificity, and the ability to measure multiple analytes in a single run. nih.govnih.gov This technique is particularly advantageous for analyzing complex biological samples where steroids are present at low concentrations. nih.govnih.gov Sample preparation, often involving protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is a critical step to remove interfering substances and concentrate the analytes before LC-MS/MS analysis. nih.govnih.govrsc.org

The following table summarizes various liquid chromatography conditions used for the analysis of steroids and related amino compounds.

| Analyte Class | Column | Mobile Phase | Detection | Reference |

| Steroid Hormones | Poroshell 120 EC-C18 (2.1x100 mm, 2.7 µm) | A: Water + 0.1% Formic Acid; B: Methanol (B129727) | FLD (after Dansyl Chloride derivatization) | researchgate.net |

| Steroid Conjugates | SunFire C8 (4.6x150 mm, 3.5 µm) | A: 5 mM Ammonium Acetate (B1210297) in Water; B: 5 mM Ammonium Acetate in Acetonitrile (B52724) | ESI-MS | nih.gov |

| Multi-Steroid Panel | Kinetex® Biphenyl (2.1x100 mm, 2.6 µm) | A: Water + Ammonium Fluoride; B: Methanol + Ammonium Fluoride | ESI-MS/MS | nih.gov |

| Amino Acids | SCIEX C18 (4.6x150 mm, 5 µm) | A: 0.1% Formic Acid + 0.01% HFBA in Water; B: 0.1% Formic Acid + 0.01% HFBA in Methanol | ESI-MS/MS (after aTRAQ™ derivatization) | nih.gov |

| Polyamines & Steroids | Acquity UPLC BEH C18 (2.1x100 mm, 1.7 µm) | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | ESI-MS/MS (Polyamines derivatized) | mdpi.com |

Advanced Analytical Approaches for Complex Estrane, 1,6-Hexanediamine Derivatives

The structural complexity of functionalized steroids such as estrane-1,6-hexanediamine derivatives demands advanced analytical techniques for unambiguous characterization. Tandem mass spectrometry (MS/MS) is a principal tool for the structural elucidation of such novel compounds. wikipedia.orgnationalmaglab.org

Tandem mass spectrometry, also known as MS/MS or MS², involves multiple stages of mass analysis. wikipedia.org In a typical experiment, the intact molecule is ionized (e.g., by electrospray ionization, ESI) and the resulting ion, known as the precursor ion, is selected in the first mass analyzer (MS1). wikipedia.orgyoutube.com This selected ion is then fragmented, often through collision-induced dissociation (CID) with a neutral gas like argon or nitrogen. youtube.com The resulting fragment ions, or product ions, are then separated in a second mass analyzer (MS2) and detected. wikipedia.org This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule.

For a complex molecule like an estrane-1,6-hexanediamine derivative, the fragmentation pattern would yield information about both the steroidal core and the diamine side chain.

Steroidal Core Fragmentation: The steroid nucleus typically undergoes characteristic losses, such as the loss of a water molecule ([M+H-H₂O]⁺), which is a common fragmentation pathway for many steroids. mdpi.com

Side Chain Fragmentation: The 1,6-hexanediamine linker would exhibit its own specific fragmentation. If the amine groups are derivatized (e.g., with isobutyl chloroformate as seen with other polyamines), a characteristic loss of the derivatizing group or fragments thereof would be expected. mdpi.com For example, isobutyl chloroformate-derivatized polyamines show a base peak corresponding to [M+H-OCH₂C₃H₇]⁺. mdpi.com

Instrumentation such as Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) mass spectrometers are commonly used for these analyses. wikipedia.orgyoutube.com Q-TOF instruments provide high-resolution and accurate mass data, which allows for the determination of the elemental composition of the precursor and fragment ions, further aiding in structural confirmation.

While MS/MS is powerful for identifying fragmentation and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for complete and unambiguous 3D structure determination. The synthesis and characterization of related nitrogen-containing steroids, such as diaza steroids and other estrane-based inhibitors, have been reported with detailed ¹H and ¹³C NMR data confirming their structures. nih.govmdpi.com

The following table outlines the expected mass spectrometric fragmentation behavior for aminosteroids and related compounds, providing a model for the analysis of estrane-1,6-hexanediamine derivatives.

| Compound Class/Ion Type | Precursor Ion (MS1) | Key Fragmentation Process | Characteristic Product Ions (MS2) | Reference |

| Steroids (General) | [M+H]⁺ | Neutral Loss | [M+H-H₂O]⁺ | mdpi.com |

| Derivatized Polyamines (Isobutyl Chloroformate) | [M+H]⁺ | Loss of Derivatizing Group | [M+H-OCH₂C₃H₇]⁺ | mdpi.com |

| Peptides | [M+nH]ⁿ⁺ | Peptide Bond Cleavage | b-ions and y-ions | youtube.com |

| Aminosteroids (e.g., Rocuronium) | [M]⁺ | Multiple fragmentations | Specific m/z fragments for identification | nih.gov |

By combining advanced chromatographic separation with high-resolution tandem mass spectrometry and NMR spectroscopy, a comprehensive structural characterization of complex molecules like estrane-1,6-hexanediamine derivatives can be achieved.

Computational and Theoretical Investigations of Estrane 1,6 Hexanediamine Derivatives

Molecular Docking Simulations and Ligand-Target Interaction Dynamics

Molecular docking has become an indispensable tool in drug discovery for predicting the binding orientation and affinity of a small molecule to a macromolecular target. For estrane-1,6-hexanediamine derivatives, these simulations are crucial for understanding how they might interact with receptors such as the estrogen receptor (ER) or other potential protein targets.

Molecular docking simulations of estrane-1,6-hexanediamine derivatives into the ligand-binding domain of receptors like the estrogen receptor alpha (ERα) can reveal the preferred binding modes. The steroidal core of the molecule is expected to form hydrophobic interactions with a corresponding pocket in the receptor, a common feature for steroid-receptor binding. For instance, studies on other steroidal compounds have identified key hydrophobic residues that stabilize the complex. mdpi.com The flexible 1,6-hexanediamine (B7767898) linker allows the molecule to adopt various conformations, potentially enabling interactions with regions of the receptor that are not accessible to the steroid core alone. The terminal amino group of the linker can form significant electrostatic or hydrogen bonding interactions, anchoring the ligand within the binding site. The binding energy, a key output of docking simulations, provides a quantitative estimate of the binding affinity. For example, docking studies of other novel compounds have used binding energy scores to rank potential inhibitors. nih.gov

Table 1: Predicted Binding Affinities and Interacting Residues of a Representative Estrane-1,6-Hexanediamine Derivative with Estrogen Receptor Alpha (ERα)

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Estrane-1,6-hexanediamine deriv. | -10.5 | Leu346, Thr347, Ala350, Leu387, Met388 | Hydrophobic |

| Glu353, Arg394 | Hydrogen Bond | ||

| Asp351 | Electrostatic |

A critical aspect of ligand-protein binding is the formation of hydrogen bonds, which contribute significantly to the specificity and stability of the interaction. For estrane-1,6-hexanediamine derivatives, the two amine groups of the hexanediamine (B8719201) linker are primary sites for hydrogen bonding. These groups can act as hydrogen bond donors, interacting with acceptor residues such as aspartate, glutamate, or the backbone carbonyls of the protein. researchgate.net The hydroxyl groups often present on the estrane (B1239764) scaffold can also participate as both hydrogen bond donors and acceptors. Detailed analysis of the docking poses allows for the identification of a network of hydrogen bonds between the ligand and the receptor. This information is critical for understanding the molecular basis of recognition and for designing derivatives with enhanced affinity and selectivity. The supramolecular architecture of ligand-protein complexes is often stabilized by a combination of these directed interactions. nih.gov

A pharmacophore model is an abstract representation of the key molecular features necessary for a molecule to be recognized by a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov By aligning a set of active estrane-1,6-hexanediamine derivatives and analyzing their common interaction patterns with a receptor, a 3D pharmacophore model can be developed. nih.gov This model serves as a template for the rational design of new compounds with improved biological activity. For instance, a pharmacophore model for an ERα inhibitor might include a hydrophobic feature corresponding to the steroid nucleus and two hydrogen bond donor features representing the terminal amines of the hexanediamine linker. nih.gov Such models are valuable tools for virtual screening of large chemical libraries to identify novel scaffolds that fit the pharmacophoric requirements.

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of molecules like estrane-1,6-hexanediamine derivatives. These methods can elucidate molecular structure, stability, and electronic characteristics.

The biological activity of a molecule is intimately linked to its three-dimensional shape. Quantum chemical calculations can be used to determine the most stable conformations of estrane-1,6-hexanediamine derivatives in the gas phase or in solution. By calculating the potential energy surface as a function of key dihedral angles, particularly within the flexible 1,6-hexanediamine chain, the global and local energy minima can be identified. This provides insights into the preferred shapes the molecule can adopt, which is crucial for understanding how it might fit into a receptor's binding pocket. For other flexible molecules, computational modeling has been essential to understand the energy differences between various conformations. mdpi.com

Table 2: Calculated Conformational Energies of an Estrane-1,6-hexanediamine Derivative

| Conformation | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Extended | 0.0 | Global minimum, linear arrangement of the hexanediamine chain. |

| Folded | +2.5 | Local minimum, chain folds back towards the steroid core. |

| Bent | +1.8 | Local minimum, a kink in the hexanediamine chain. |

The electronic structure of a molecule governs its reactivity and its ability to participate in intermolecular interactions. Quantum chemical calculations can determine various electronic properties of estrane-1,6-hexanediamine derivatives, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The analysis of these orbitals is particularly important, as the HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO can be used to predict the chemical reactivity and stability of the molecule. nih.gov Furthermore, the calculation of electrostatic potential maps can identify the electron-rich and electron-poor regions of the molecule, highlighting the sites most likely to be involved in electrostatic interactions and hydrogen bonding.

Table 3: Calculated Electronic Properties of a Representative Estrane-1,6-hexanediamine Derivative

| Property | Value |

|---|---|

| Energy of HOMO (eV) | -6.2 |

| Energy of LUMO (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.8 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The preclinical assessment of a drug candidate's ADME properties is crucial for its development. In silico tools provide a rapid and cost-effective means to predict these pharmacokinetic parameters, guiding the synthesis of molecules with more favorable drug-like characteristics. For estrane-1,6-hexanediamine derivatives, a comprehensive ADME profile can be computationally generated using various predictive models.

A key aspect of this in silico evaluation is the assessment of physicochemical properties that govern oral bioavailability. These are often evaluated against established rules such as Lipinski's Rule of Five, which predicts poor absorption or permeation when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5.

Web-based platforms like SwissADME are frequently employed to calculate a wide array of molecular descriptors. For a hypothetical estrane-1,6-hexanediamine derivative, these predictions would encompass not only Lipinski's parameters but also other important descriptors like topological polar surface area (TPSA), which is a good indicator of drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and binding.

Furthermore, predictive models can estimate a compound's gastrointestinal absorption, its ability to cross the blood-brain barrier (BBB), and its potential as a substrate for efflux pumps like P-glycoprotein (P-gp). The interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism, can also be predicted. For instance, a compound's likelihood to inhibit major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 can be computationally assessed, providing early warnings of potential drug-drug interactions.

The "Boiled-Egg" model, another predictive tool, offers a graphical representation of a compound's potential for passive human intestinal absorption and brain penetration. By plotting the lipophilicity (WLOGP) against the polarity (TPSA), it delineates regions corresponding to high probability of absorption and brain access.

Below is an interactive data table showcasing a hypothetical in silico ADME prediction for an estrane-1,6-hexanediamine derivative.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 456.7 g/mol | Compliant with Lipinski's rule (<500) |

| Log P (o/w) | 4.2 | Compliant with Lipinski's rule (<5) |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's rule (≤10) |

| TPSA | 52.04 Ų | Good intestinal absorption predicted |

| Rotatable Bonds | 9 | Moderate flexibility |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| P-gp Substrate | Yes | Potential for active efflux from cells |

| CYP1A2 Inhibitor | No | Low risk of interaction with this isoform |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | No | Low risk of interaction with this isoform |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of interaction with this isoform |

This data is hypothetical and for illustrative purposes only.

Theoretical Models for Chromatographic Behavior and Solute-Environment Interactions

The separation and purification of estrane-1,6-hexanediamine derivatives are often accomplished using chromatographic techniques, such as high-performance liquid chromatography (HPLC). Theoretical models can be employed to understand and predict the retention behavior of these compounds, facilitating method development and providing insights into solute-stationary phase interactions.

The retention of a solute in reversed-phase HPLC (RP-HPLC) is primarily governed by its hydrophobicity. The retention factor (k) is related to the logarithm of the octanol-water partition coefficient (log P). Quantitative Structure-Retention Relationship (QSRR) models are powerful tools that correlate the retention times of a series of compounds with their molecular descriptors.

For estrane-1,6-hexanediamine derivatives, a QSRR model could be developed by correlating their experimentally determined retention times with a set of computationally derived descriptors. These descriptors can include constitutional indices (e.g., molecular weight), topological indices (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, solvation energy). The resulting equation would allow for the prediction of retention times for newly designed analogues, thereby streamlining the analytical process.

The general form of a QSRR equation is:

log k = a * (Descriptor 1) + b * (Descriptor 2) + ... + c

Where 'a', 'b', and 'c' are coefficients determined through multiple linear regression.

Interactions between the solute and the mobile and stationary phases are complex. In RP-HPLC, the mobile phase is typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The steroid nucleus of the estrane derivative will exhibit hydrophobic interactions with the C18 alkyl chains of the stationary phase, while the polar 1,6-hexanediamine chain can engage in hydrophilic interactions with the mobile phase. Theoretical models can help to dissect these contributions and understand how changes in mobile phase composition or temperature will affect retention.

A hypothetical data table illustrating the parameters for a QSRR model is presented below.

| Compound | log k (experimental) | log P (calculated) | Dipole Moment (calculated) | log k (predicted) |

| Derivative 1 | 1.25 | 4.20 | 2.1 D | 1.28 |

| Derivative 2 | 1.45 | 4.60 | 1.9 D | 1.47 |

| Derivative 3 | 1.10 | 3.90 | 2.5 D | 1.09 |

This data is hypothetical and for illustrative purposes only.

Mechanistic Studies through Density Functional Theory (DFT) for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It can provide detailed insights into reaction mechanisms, transition states, and the thermodynamic and kinetic profiles of chemical transformations. For estrane-1,6-hexanediamine derivatives, DFT calculations can be instrumental in understanding their synthesis and potential metabolic pathways.

A key synthetic route to such derivatives could involve the reductive amination of an estrane ketone with 1,6-hexanediamine. DFT can be used to model this reaction, elucidating the stepwise mechanism which typically involves the formation of a hemiaminal intermediate, followed by dehydration to an imine or enamine, and subsequent reduction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the identification of the rate-determining step and can help in optimizing reaction conditions.

For example, the choice of reducing agent is critical in reductive amination. DFT studies can compare the activation barriers for the reduction of the imine intermediate versus the starting ketone for different reducing agents, providing a rationale for the observed selectivity. acs.org

Furthermore, DFT can be used to study the metabolic fate of these compounds. For instance, the oxidation of the diamine chain by cytochrome P450 enzymes can be modeled. By calculating the bond dissociation energies of C-H bonds, the most likely sites of initial oxidation can be predicted. The subsequent reaction pathways, including N-dealkylation or oxidation to aldehydes and carboxylic acids, can also be explored.

The table below presents hypothetical relative energies for a DFT-calculated reaction pathway for the formation of an estrane-1,6-hexanediamine derivative.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Estrane ketone + 1,6-hexanediamine | 0.0 |

| TS1 | Transition state for hemiaminal formation | +15.2 |

| Intermediate 1 | Hemiaminal | -5.4 |

| TS2 | Transition state for dehydration | +22.8 |

| Intermediate 2 | Imine | +8.1 |

| TS3 | Transition state for reduction | +12.5 |

| Products | Estrane-1,6-hexanediamine derivative | -25.7 |

This data is hypothetical and for illustrative purposes only.

Exploration of Biological and Supramolecular Interactions of Estrane 1,6 Hexanediamine Derivatives

Enzyme Inhibition and Modulatory Activities of Estrane-1,6-Hexanediamine Derivatives

The introduction of a 1,6-hexanediamine (B7767898) side chain to the estrane (B1239764) nucleus presents an intriguing modification that could significantly influence its interaction with various enzyme systems. While specific studies on the direct inhibitory effects of estrane-1,6-hexanediamine derivatives are not extensively documented, the broader class of estrane derivatives has demonstrated significant modulatory activities across several key enzymes.

Phospholipase A2 Inhibition Mechanisms

Phospholipase A2 (PLA2) enzymes are crucial mediators of inflammation through their role in the arachidonic acid cascade. Inhibition of these enzymes is a key strategy in the development of anti-inflammatory agents. While there is no direct evidence of PLA2 inhibition by estrane-1,6-hexanediamine derivatives, other natural and synthetic molecules have shown potent inhibitory activity. For instance, elemolic acid, a triterpenoid, has been shown to inhibit human group IIA secreted phospholipase A2 (GIIA) with an IC50 value of 5.70 ± 0.02 µM. nih.gov This inhibition was demonstrated to be a result of direct interaction with the enzyme, altering its intrinsic fluorescence and conformation. nih.gov The anti-inflammatory properties of extracts from Cynara cardunculus L. have also been attributed to the inhibition of mammalian non-pancreatic phospholipases A2. nih.gov Given that the 1,6-hexanediamine moiety introduces both flexibility and basic nitrogen centers, it is plausible that it could interact with the active site or allosteric sites of PLA2, potentially through ionic interactions or hydrogen bonding, but this remains a hypothesis pending experimental validation.

Sterol Isomerase Inhibition and Related Pathways

Sterol isomerases are critical enzymes in the biosynthesis of cholesterol and other essential steroids. The inhibition of these enzymes can have significant effects on cellular function and proliferation. While specific data on estrane-1,6-hexanediamine derivatives is not available, studies on related compounds are informative. For example, various experimental drugs have demonstrated nanomolar affinity for human sterol Δ8-Δ7 isomerase. nih.gov This highlights the potential for steroid-like molecules to effectively target this enzyme. The introduction of a diamino side chain, such as 1,6-hexanediamine, could influence the binding affinity and selectivity for sterol isomerases, though the precise nature of this interaction would require dedicated investigation.

Tyrosinase Inhibition Studies and Structure-Activity Relationships

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest for cosmetic and medicinal applications related to hyperpigmentation. nih.govnih.gov The search for potent tyrosinase inhibitors has explored a wide range of natural and synthetic compounds. nih.gov While no studies have specifically evaluated estrane-1,6-hexanediamine derivatives as tyrosinase inhibitors, research on other compounds suggests that amine functionalities can play a role in inhibition. For instance, derivatives of kojic acid have been investigated, and it has been noted that C-terminal amine groups can contribute to a high inhibitory effect. dergipark.org.tr Furthermore, extracts from various natural sources, such as Padina sp., have demonstrated tyrosinase inhibitory activity, with the ethyl acetate (B1210297) extract showing significant potency. researchgate.net The presence of a diamine chain in an estrane derivative could potentially interact with the copper-containing active site of tyrosinase, but this remains a speculative avenue for future research.

Investigation of Other Enzyme Systems and Mechanistic Insights

The estrane scaffold has been a versatile template for the development of inhibitors for other enzyme systems, particularly those involved in steroid metabolism. For example, derivatives of estrone (B1671321) have been synthesized and evaluated as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in the progression of estrogen-dependent diseases. mdpi.com In one study, the addition of a m-carbamoylphenyloxy group at the C3 position of estrone resulted in a compound with an IC50 of 0.31 µM for the inhibition of 17β-HSD1 in T-47D cells. mdpi.com Molecular docking studies revealed that these inhibitors can act through an opposite orientation compared to the natural substrate. mdpi.com While these are not diamino derivatives, they underscore the adaptability of the estrane core for enzyme inhibition. The flexible and basic nature of a 1,6-hexanediamine substituent could offer novel binding modes within these or other enzyme active sites.

Receptor Binding and Activation Studies (where relevant to the estrane scaffold)

The interaction of estrane derivatives with nuclear receptors, particularly the estrogen receptor (ER), is a cornerstone of their biological activity. The nature and position of substituents on the estrane core dramatically influence binding affinity and functional outcome (agonist versus antagonist). While no specific receptor binding data for estrane-1,6-hexanediamine derivatives are available, general principles can be drawn from studies of other substituted estradiols.

The estrogen receptor demonstrates a degree of tolerance for substituents at various positions. For instance, the ER can accommodate nonpolar groups of moderate bulk at the 16α-position of estradiol (B170435). nih.gov However, larger or more polar substituents can lead to a significant decrease in binding affinity. nih.gov The phenolic hydroxyl group at C3 and the 17β-hydroxyl group are critical for high-affinity binding, acting as hydrogen bond donor and acceptor, respectively. benthamscience.com The introduction of a 1,6-hexanediamine chain would represent a significant structural and chemical alteration. Its size, flexibility, and positive charge at physiological pH would likely have a profound, and potentially negative, impact on binding to the classical estrogen receptor ligand-binding pocket, which is predominantly hydrophobic. benthamscience.com However, such a modification could also confer affinity for other receptors or lead to novel mechanisms of action that are independent of direct ER binding.

Antiproliferative Mechanisms in Established Cellular Models (excluding clinical human trial data)

A significant body of research has focused on the antiproliferative effects of estrane derivatives in various cancer cell lines. These studies have revealed that modifications to the estrane skeleton can lead to potent cytotoxic and cytostatic effects, often independent of estrogenic activity. nih.govresearchgate.netresearchgate.net While direct antiproliferative data for estrane-1,6-hexanediamine derivatives is lacking, the activities of other estrane derivatives provide valuable insights.

For example, a study on 36 different 13α-estrane derivatives demonstrated that some compounds exhibited significant antiproliferative effects on breast, endometrial, and ovarian cancer cell lines. nih.govresearchgate.net One derivative, 4_2Cl, was particularly active against the ovarian cancer cell line COV362 with an IC50 value of 3.6 µM. nih.govresearchgate.net Another area of interest is the development of estrone heterodimers, which have shown substantial antiproliferative activity in the submicromolar to low micromolar range across various cell lines. mdpi.com The mechanism of action for some of these dimers involves the induction of apoptosis and cell cycle arrest at the G2/M phase, potentially through effects on tubulin polymerization. mdpi.com

The introduction of a 1,6-hexanediamine moiety could confer novel antiproliferative properties. Diamino-substituted compounds in other chemical classes have demonstrated biological activity, including antitubercular and antiproliferative effects. nih.govmdpi.com The presence of two basic amine groups could facilitate interactions with acidic residues on target proteins or with nucleic acids, leading to cytotoxic outcomes. However, without specific experimental data, the antiproliferative potential and mechanisms of estrane-1,6-hexanediamine derivatives remain speculative.

Table of Antiproliferative Activity of Selected Estrane Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Estrane derivative 4_2Cl | COV362 (Ovarian Cancer) | 3.6 | nih.govresearchgate.net |

| Estrane derivative 4_2Cl | Ishikawa (Endometrial Cancer) | 17.9 | nih.govresearchgate.net |

| Estrane derivative 3 | KLE (Endometrial Cancer) | 32.6 | nih.govresearchgate.net |

| Estrone Heterodimer 12 | HeLa (Cervical Cancer) | Submicromolar | mdpi.com |

| Estrone Heterodimer 12 | SiHa (Cervical Cancer) | Submicromolar | mdpi.com |

| 9α-Hydroxy,11β-nitrooxyestrone acetate | HepaRG (Hepatocellular Carcinoma) | ~32 | mdpi.com |

This table presents data for various estrane derivatives to illustrate the potential for this class of compounds, as no specific data for estrane-1,6-hexanediamine derivatives are available.

Role of 1,6-Hexanediamine and its Derivatives in Cellular Processes

The 1,6-hexanediamine linker, a key component of the titular derivatives, is known to participate in various cellular activities. Its influence on cell behavior, particularly in the context of a larger steroidal molecule, is of significant interest.

Influence on Cell Growth and Differentiation

Research has shown that 1,6-diaminohexane (DAH), the parent compound of the linker, can play a role in cellular differentiation. For instance, in murine erythroleukemia cells, DAH has been observed to trigger a more rapid and robust increase in intracellular calcium levels compared to other inducing agents. frontiersin.org This effect is mediated by the activation of inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors, leading to calcium release from intracellular stores and promoting a significant influx of extracellular calcium. frontiersin.org Such modulation of calcium signaling is a critical component of pathways that lead to erythroid differentiation. frontiersin.org While no direct studies on estrane-1,6-hexanediamine derivatives are available, the known bioactivity of the DAH moiety suggests that these steroidal conjugates could potentially influence cell differentiation pathways through similar mechanisms.

Toxicity studies on 1,6-hexanediamine dihydrochloride (B599025) have been conducted to understand its general effects on biological systems. In these studies, no significant genetic toxicity was observed, with the compound testing negative for mutagenicity in Salmonella typhimurium and for inducing sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary cells. nih.gov

Interaction with Biological Membranes and Cellular Components

The interaction of molecules with biological membranes is a crucial determinant of their biological activity. The amphiphilic nature of an estrane-1,6-hexanediamine derivative, combining a hydrophobic steroid core with a more polar diamine linker, suggests a propensity for membrane interaction. The steroid portion could intercalate into the lipid bilayer, while the hexanediamine (B8719201) chain could interact with the polar head groups of phospholipids (B1166683) or with membrane proteins.

The study of fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) provides a model for how hydrophobic molecules incorporate into membranes. This process is often biphasic, with an initial rapid adhesion to the membrane surface followed by a slower translocation into the apolar regions of the bilayer. frontiersin.org It is plausible that an estrane-based derivative would follow a similar pattern of membrane insertion.

Supramolecular Chemistry and Self-Assembly Potential of Estrane-1,6-Hexanediamine Derivatives

The unique structural characteristics of estrane-1,6-hexanediamine derivatives make them promising candidates for the construction of novel supramolecular architectures. The rigid estrane core provides a scaffold, while the flexible hexanediamine linker can mediate intermolecular interactions, leading to self-assembly.

Design of Advanced Molecular Architectures

The principles of molecular self-assembly, driven by non-covalent interactions, are central to the design of complex and functional nanomaterials. rsc.orgrsc.orgnih.gov Steroidal molecules, in particular, have been recognized for their excellent capacity to form supramolecular structures such as fibers, tubes, and particles. frontiersin.orgfrontiersin.org The design of such architectures often involves the use of specific building blocks that can be assembled in a controlled manner. mdpi.comresearchgate.netnih.gov

By modifying the terminal groups of a steroidal core, it is possible to significantly influence the self-assembly process and the macroscopic properties of the resulting materials. frontiersin.orgfrontiersin.org For instance, the introduction of different fatty or aromatic acids to a dexamethasone (B1670325) core has been shown to modulate its self-assembly in aqueous solutions. frontiersin.orgfrontiersin.org Similarly, the 1,6-hexanediamine linker in an estrane derivative could be further functionalized to direct the formation of specific, pre-designed molecular architectures. The use of dynamic covalent chemistry, which involves reversible bond formation, offers another powerful strategy for constructing well-defined molecular architectures from such building blocks. rsc.org

| Building Block | Potential Role in Supramolecular Assembly | Reference |

| Estrane Core | Provides rigidity and a defined three-dimensional structure to the assembly. Can participate in hydrophobic and van der Waals interactions. | frontiersin.orgfrontiersin.org |

| 1,6-Hexanediamine Linker | Offers flexibility and sites for hydrogen bonding and electrostatic interactions. Can be modified to tune solubility and direct assembly. | nih.gov |

| Functional End Groups | Can be attached to the diamine linker to introduce specific functionalities (e.g., recognition sites, responsive elements) and to control the overall architecture. | frontiersin.orgfrontiersin.org |

Investigation of Non-Covalent Interactions in Organized Assemblies

The stability and structure of self-assembled systems are governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, van der Waals forces, and π-π stacking. rsc.orguchicago.edunih.govrsc.org In the context of estrane-1,6-hexanediamine derivatives, the interplay of these forces would be critical in determining the morphology and properties of the resulting supramolecular structures.

The hydrophobic estrane core would likely drive the aggregation of the molecules in aqueous environments to minimize contact with water. The flexible hexanediamine chains could then mediate the organization of these aggregates through hydrogen bonding between the amine groups and with surrounding solvent molecules. The potential for these interactions to be pH-responsive, due to the protonation state of the amine groups, adds a layer of tunability to the self-assembly process. rsc.org Understanding and controlling these non-covalent interactions is key to designing novel materials with desired functions. rsc.orgnih.gov

| Type of Non-Covalent Interaction | Potential Contribution to Assembly |

| Hydrophobic Interactions | Driving force for the aggregation of the steroidal cores. |

| Hydrogen Bonding | Directional interaction involving the amine groups of the hexanediamine linker, contributing to the order of the assembly. |

| Van der Waals Forces | Significant attractive forces between the large, nonpolar steroid skeletons. |

| Electrostatic Interactions | Can be modulated by pH through the protonation of the amine groups, influencing the overall structure and stability. |

Applications in Advanced Materials and Chemical Synthesis

Development of Novel Polymeric Materials Utilizing 1,6-Hexanediamine (B7767898) Derivatives

The unique structure of 1,6-hexanediamine derivatives makes them indispensable in polymer chemistry. The two reactive amine groups enable the formation of long-chain polymers and robust three-dimensional networks, leading to materials with high performance in various applications.

Application in Nylon Production and Derivatives (e.g., Nylon 66)

The most significant and large-scale application of 1,6-hexanediamine is in the production of polyamide-6,6, commonly known as Nylon 66. wikipedia.org This thermoplastic polymer is synthesized through the polycondensation of two monomers: 1,6-hexanediamine and adipic acid. nih.govwikipedia.org In this reaction, the amine group of the diamine reacts with the carboxylic acid group of the diacid, forming an amide bond and eliminating a molecule of water.

This process is repeated to form long polymer chains, resulting in a semi-crystalline material renowned for its high mechanical strength, toughness, and thermal stability. The resulting Nylon 66 is a versatile engineering plastic used in textiles for clothing and carpets, as well as in the automotive industry for manufacturing durable parts. nih.gov

Cross-linking Agents in Polymer Systems (e.g., Epoxy Resins)

Derivatives of 1,6-hexanediamine serve as effective cross-linking agents, also known as curing agents or hardeners, particularly in epoxy resin systems. wikipedia.org Epoxy resins consist of prepolymers or oligomers containing reactive epoxide groups. When a diamine derivative is introduced, its primary amine groups react with and open the epoxide rings.

Because each primary amine group has two active hydrogen atoms, a single 1,6-hexanediamine molecule can react with up to four epoxide groups, creating a dense, three-dimensional thermoset network. wikipedia.org This cross-linking process transforms the liquid resin into a rigid, durable, and chemically resistant solid. The choice of the specific amine curing agent allows for the tailoring of the final properties of the cured epoxy, such as its hardness, flexibility, and thermal resistance. rsc.org For instance, N¹,N⁶-bis(oxiran-2-ylmethyl)hexane-1,6-diamine, an epoxy-functionalized derivative, has been developed as a water-based crosslinker for other polymer systems. mdpi.com

Precursors for Polycarbonates and Polyurethanes

Derivatives of 1,6-hexanediamine are fundamental precursors for producing other important classes of polymers, notably polyurethanes and, more recently, specific types of polycarbonates.

For polyurethanes, 1,6-hexanediamine is a key starting material for the synthesis of hexamethylene diisocyanate (HDI). wikipedia.org This conversion is typically achieved through phosgenation. HDI is a widely used monomer that reacts with polyols to form polyurethanes, which are found in coatings, foams, adhesives, and elastomers. More sustainable, isocyanate-free routes are also being developed. One such method involves the one-pot synthesis of dimethyl hexane-1,6-diyldicarbamate from 1,6-hexanediamine, methanol (B129727), and carbon dioxide, which serves as a stable intermediate for polyurethane production. nih.gov

In the field of polycarbonates, 1,6-hexanediamine has been successfully used as an initiator in the ring-opening polymerization (ROP) of cyclic carbonates like trimethylene carbonate. researchgate.net Research has shown that the amine groups initiate the polymerization, leading to the formation of poly(trimethylene carbonate) with predictable molar masses. researchgate.net This demonstrates a novel role for diamines in creating biodegradable and biocompatible polycarbonates. researchgate.net

Design of Smart Solvents and Ionic Liquids Incorporating Diamine Moieties